21,31-Didehydrorifabutin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21,31-Didehydrorifabutin is a derivative of rifabutin, an antibiotic used primarily to treat mycobacterial infections. This compound is known for its complex molecular structure, with a molecular formula of C46H60N4O11 and a molecular weight of approximately 844.99 . It is often referred to as Rifabutin EP Impurity C .
准备方法
The synthesis of 21,31-Didehydrorifabutin involves several steps, typically starting from rifamycin SV. The process includes:
Oxidation: Rifamycin SV is oxidized to form rifamycin S.
Reduction: Rifamycin S is then reduced to rifamycin S quinone.
Cyclization: The quinone undergoes cyclization to form rifabutin.
Dehydration: Finally, rifabutin is dehydrated to produce this compound.
Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
21,31-Didehydrorifabutin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, rifabutin.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed include various quinone and hydroquinone derivatives.
科学研究应用
21,31-Didehydrorifabutin has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of rifabutin and its impurities.
Biology: It helps in studying the metabolic pathways of rifabutin in biological systems.
Medicine: Research on this compound aids in understanding the pharmacokinetics and pharmacodynamics of rifabutin.
Industry: It is used in quality control processes to ensure the purity of rifabutin in pharmaceutical formulations
作用机制
The mechanism of action of 21,31-Didehydrorifabutin is similar to that of rifabutin. It inhibits DNA-dependent RNA polymerase in susceptible bacteria, leading to the suppression of RNA synthesis and cell death . This action is specific to bacterial RNA polymerase and does not affect mammalian cells .
相似化合物的比较
21,31-Didehydrorifabutin is unique compared to other rifamycin derivatives due to its specific structural modifications. Similar compounds include:
Rifabutin: The parent compound, used widely as an antibiotic.
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifapentine: Known for its longer half-life and used in the treatment of tuberculosis.
These compounds share a common core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological profiles.
属性
CAS 编号 |
2241829-23-0 |
---|---|
分子式 |
C46H60N4O11 |
分子量 |
845.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16S,17R,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,22-hexamethyl-18-methylidene-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H60N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22,25-27,30,37-38,41,52-55H,3,16-19,21H2,1-2,4-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t25-,26-,27-,30+,37+,38-,41-,45+/m1/s1 |
InChI 键 |
ZSCGLWDRPXJXJF-BJGNELAZSA-N |
手性 SMILES |
C[C@@H]1[C@H](/C=C/O[C@@]2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)/C(=C\C=C\C(=C)[C@@H]([C@H]([C@H]([C@H]([C@@H]1OC(=O)C)C)O)C)O)/C)O)C)C)OC |
规范 SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C5=NC6(CCN(CC6)CC(C)C)N=C5C(=C4O)NC(=O)C(=CC=CC(=C)C(C(C(C(C1OC(=O)C)C)O)C)O)C)O)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。